QM-FN-SO3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

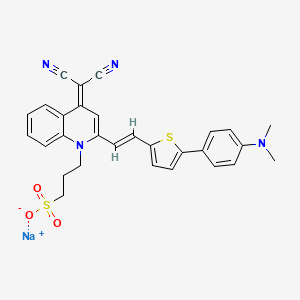

Molecular Formula |

C29H25N4NaO3S2 |

|---|---|

Molecular Weight |

564.7 g/mol |

IUPAC Name |

sodium 3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C29H26N4O3S2.Na/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);/q;+1/p-1/b13-12+; |

InChI Key |

WYMGXQAGHDNQOV-UEIGIMKUSA-M |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Photophysical intricacies of QM-FN-SO3: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of the photophysical properties of the QM-FN-SO3 fluorescent probe, a novel near-infrared (NIR) emitter with aggregation-induced emission (AIE) characteristics. Designed for researchers, scientists, and professionals in drug development, this document delves into the probe's spectral properties, the mechanism behind its fluorescence, and its application in the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.

Core Photophysical Characteristics

This compound is a water-soluble fluorescent probe that exhibits weak fluorescence in dilute solutions but becomes highly emissive upon aggregation or when bound to its target. This AIE phenomenon is critical for high-contrast imaging with a low signal-to-noise ratio. The probe is designed to penetrate the blood-brain barrier, making it a valuable tool for in vivo imaging.[1][2]

Table 1: Key Photophysical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 488 nm | [1] |

| Emission Maximum (λem) | 680 nm | |

| Stokes Shift | 170 nm | |

| Molecular Weight | 564.65 g/mol | |

| Chemical Formula | C29H25N4NaO3S2 | |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in water |

Note: Specific quantitative data such as quantum yield, fluorescence lifetime, molar extinction coefficient, and binding affinity (Kd) were not available in the public search results. For this information, please refer to the primary research articles cited.

Aggregation-Induced Emission (AIE) Signaling Pathway

The fluorescence of this compound is activated through a process known as restriction of intramolecular motion (RIM). In a dissolved state, the molecule undergoes non-radiative decay due to the free rotation and vibration of its components. Upon aggregation or binding to Aβ plaques, these intramolecular motions are restricted, forcing the molecule to release its energy through radiative pathways, resulting in strong fluorescence emission.

Caption: Aggregation-Induced Emission mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization and application of this compound are outlined in the primary research literature. The following provides a general workflow for key experiments.

Photophysical Measurements Workflow

This workflow outlines the general steps for characterizing the photophysical properties of a fluorescent probe like this compound.

Caption: General workflow for photophysical characterization.

In Vitro Aβ Plaque Imaging Workflow

The following diagram illustrates a typical workflow for using this compound to image Aβ plaques in brain tissue sections.

Caption: Workflow for in vitro Aβ plaque imaging.

Conclusion

The this compound fluorescent probe represents a significant advancement in the field of neurodegenerative disease research. Its unique photophysical properties, particularly its aggregation-induced emission in the near-infrared spectrum, provide a high-contrast and sensitive tool for the detection and imaging of amyloid-β plaques. This technical guide serves as a foundational resource for researchers looking to employ this promising probe in their studies. For detailed experimental procedures and comprehensive photophysical data, consulting the primary scientific literature is strongly recommended.

References

Delving into the Brain: A Technical Guide to the Blood-Brain Barrier Penetration of QM-FN-SO3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration efficiency and experimental protocols related to the near-infrared (NIR) fluorescent probe, QM-FN-SO3. This probe has garnered significant interest for its application in the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Understanding its ability to traverse the highly selective BBB is paramount for its successful application in neuroscience research and potential diagnostic development.

Quantitative Analysis of Blood-Brain Barrier Penetration

While extensive quantitative data on the absolute BBB penetration efficiency of this compound is still emerging in publicly available literature, key indicators point towards its successful transit into the central nervous system (CNS).

One of the primary determinants of a small molecule's ability to cross the BBB via passive diffusion is its lipophilicity. The partition coefficient (logP) is a common measure of this property. This compound exhibits a calculated logP value of 1.09.[1] This is significantly higher than that of Thioflavin T (ThT), a widely used amyloid-binding dye with a logP of 0.16, suggesting a greater potential for this compound to permeate the lipid-rich environment of the BBB.[1]

Qualitative and semi-quantitative in vivo imaging studies in mouse models of Alzheimer's disease provide further evidence of BBB penetration. Following intravenous administration, a notable increase in the fluorescence signal is observed in the brains of transgenic mice expressing human Aβ compared to wild-type controls.[2] This differential signal indicates that this compound not only crosses the BBB but also specifically binds to its target, Aβ plaques, within the brain parenchyma.[2] Peak fluorescence intensity in the brain has been observed as early as 20 minutes post-injection, demonstrating rapid uptake.[2]

Table 1: Physicochemical and In Vivo Imaging Properties of this compound

| Property | Value/Observation | Reference |

| Calculated logP | 1.09 | |

| Time to Peak Brain Signal | 20 minutes | |

| In Vivo Target | Amyloid-β plaques | |

| Evidence of BBB Penetration | Significantly higher fluorescence in AD model mice brains vs. wild-type. |

Postulated Mechanism of Blood-Brain Barrier Transport

The precise mechanism by which this compound crosses the BBB has not been definitively elucidated. However, based on its physicochemical properties, passive diffusion is the most probable route of transport.

Several factors support this hypothesis:

-

Lipophilicity: As indicated by its positive logP value, this compound possesses sufficient lipid solubility to partition into the endothelial cell membranes of the BBB.

-

Small Molecular Size: Small molecules, typically those with a molecular weight under 500 Da, are more likely to passively diffuse across the BBB. This compound fits within this general guideline.

-

Lack of Known Transporter Recognition Sites: There is currently no evidence to suggest that this compound is a substrate for any known active influx or efflux transporters at the BBB.

The process of passive diffusion across the BBB can be visualized as a multi-step process:

Caption: Passive diffusion of this compound across the BBB.

It is important to note that while passive diffusion is the most likely mechanism, the contribution of other transport systems cannot be entirely ruled out without further investigation.

Experimental Protocols

This section details the methodologies for key experiments related to the assessment of this compound's BBB penetration and its in vivo application.

In Vivo Two-Photon Imaging of Amyloid Plaques in a Mouse Model

This protocol describes the procedure for visualizing Aβ plaques in living transgenic mice using this compound.

Caption: Workflow for in vivo imaging of amyloid plaques.

Materials:

-

This compound

-

AD transgenic mouse model (e.g., APP/PS1) and wild-type littermates

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical tools for craniotomy

-

Two-photon microscope with a tunable femtosecond laser

-

DMSO and sterile saline

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Secure the mouse in a stereotaxic frame.

-

Perform a craniotomy to create a cranial window over the region of interest (e.g., the cortex).

-

-

Probe Administration:

-

Dissolve this compound in a biocompatible solvent mixture, such as DMSO and sterile saline.

-

Administer the probe solution via intravenous injection (e.g., through the tail vein). A typical dosage has not been formally established and should be optimized for the specific experimental conditions.

-

-

Imaging:

-

Position the mouse under the two-photon microscope.

-

Use an appropriate excitation wavelength (e.g., around 800-900 nm for two-photon excitation of NIR probes) to visualize the fluorescence of this compound.

-

Acquire z-stack images of the brain cortex to visualize the distribution of Aβ plaques.

-

Image the same brain region at different time points post-injection (e.g., 20, 40, 60 minutes) to assess the kinetics of probe uptake and washout.

-

-

Data Analysis:

-

Process the acquired images using appropriate software (e.g., ImageJ, Imaris).

-

Quantify the fluorescence intensity and the number and size of Aβ plaques.

-

Quantification of Brain Uptake by Ex Vivo Fluorescence Measurement

This protocol outlines a method to quantify the amount of this compound that has crossed the BBB and accumulated in the brain tissue.

References

Technical Guide: Binding Affinity and Specificity of QM-FN-SO3 to Amyloid Beta

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. The development of probes that can specifically bind to these Aβ aggregates is crucial for both diagnostic imaging and therapeutic development. QM-FN-SO3 is a near-infrared (NIR) fluorescent probe that has demonstrated significant promise in this area.[1][2] Its mechanism is based on aggregation-induced emission (AIE), a phenomenon where the molecule becomes highly fluorescent upon binding to its target, resulting in a high signal-to-noise ratio.[3][4] This technical guide provides a comprehensive overview of the binding affinity and specificity of this compound for amyloid beta, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Binding Affinity of this compound to Amyloid Beta

This compound exhibits a remarkable binding affinity for Aβ aggregates.[5] While a specific dissociation constant (Kd) from a direct binding assay is not explicitly detailed in the primary literature, its high affinity is inferred from competitive binding assays and its effective displacement of other amyloid-binding dyes.

Quantitative Binding Data

The following table summarizes the key quantitative parameters related to the binding performance of this compound.

| Parameter | Value/Description | Species | Assay Type | Reference |

| Binding Affinity | High/Remarkable | Aggregated Aβ42 | Competitive Binding Assay | |

| Signal-to-Noise Ratio | Ultra-high | Aggregated Aβ42 | Fluorescence Spectroscopy | |

| Blood-Brain Barrier Penetrability | Yes | In vivo (mouse models) | In vivo imaging |

Specificity of this compound

The specificity of a probe is critical for its utility in complex biological environments. This compound has been shown to selectively bind to Aβ plaques with high fidelity.

In Vitro and In Situ Specificity

Studies have demonstrated that this compound specifically stains Aβ plaques in brain slices from Alzheimer's disease model mice. When compared with the commonly used amyloid stain Thioflavin S (ThS), this compound provides a more robust and detailed visualization of Aβ plaque morphology. While comprehensive quantitative data on the cross-reactivity of this compound with other common amyloidogenic proteins like tau and alpha-synuclein is still emerging, its high signal-to-noise ratio in complex brain tissue suggests a high degree of specificity for Aβ aggregates.

Mechanism of Action: Aggregation-Induced Emission

The superior performance of this compound as an Aβ probe is attributed to its Aggregation-Induced Emission (AIE) property. In its free, unbound state in aqueous solution, the molecule undergoes intramolecular rotation, which quenches its fluorescence. Upon binding to the β-sheet rich structures of Aβ aggregates, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay pathways, forcing the molecule to release its energy as intense fluorescence.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to amyloid beta.

Preparation of Aβ42 Aggregates

-

Dissolution: Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

-

Incubation: Incubate the solution at room temperature for 2 hours to ensure monomerization.

-

Evaporation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator. Store the resulting peptide film at -20°C.

-

Reconstitution: Immediately before use, reconstitute the Aβ42 film in DMSO to a concentration of 5 mM.

-

Aggregation: Dilute the DMSO stock into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM. Incubate at 37°C for 24 hours with gentle agitation to induce aggregation.

Fluorescence Spectroscopy Binding Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Prepare a series of dilutions of the aggregated Aβ42 solution in PBS (e.g., from 0 to 20 µM).

-

-

Assay:

-

In a 96-well black plate, add the aggregated Aβ42 dilutions.

-

Add this compound to each well to a final concentration of 1-5 µM.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation at approximately 488 nm and emission detection at approximately 650 nm.

-

Plot the fluorescence intensity as a function of Aβ42 aggregate concentration to determine the binding curve.

-

Competitive Binding Assay with Thioflavin T

This assay is used to determine the relative binding affinity of this compound by measuring its ability to displace a known amyloid-binding dye, Thioflavin T (ThT).

-

Reagent Preparation:

-

Prepare aggregated Aβ42 solution as described above.

-

Prepare a stock solution of ThT in PBS (e.g., 500 µM).

-

Prepare a stock solution of this compound in DMSO. Prepare a series of dilutions in PBS.

-

-

Assay:

-

In a 96-well black plate, add the aggregated Aβ42 solution (e.g., 10 µM final concentration) and ThT (e.g., 5 µM final concentration).

-

Add the different concentrations of this compound to the wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the fluorescence of ThT at an excitation of ~440 nm and emission of ~485 nm.

-

-

Analysis:

-

A decrease in ThT fluorescence indicates displacement by this compound. Plot the percentage of ThT fluorescence inhibition against the concentration of this compound to calculate the IC50 value, which can be used to determine the inhibitory constant (Ki).

-

Conclusion

This compound is a highly promising near-infrared probe for the detection of amyloid-beta aggregates. Its high binding affinity, specificity, and favorable photophysical properties, driven by the AIE mechanism, make it a valuable tool for research into Alzheimer's disease. The experimental protocols provided in this guide offer a framework for the robust evaluation of its binding characteristics. Further studies to quantify its binding kinetics and to comprehensively profile its specificity against a broader range of amyloidogenic proteins will be beneficial for its continued development and application in both preclinical and potentially clinical settings.

References

- 1. This compound (CAS 2316820-94-5): R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Optical Sensor Array for the Early Diagnosis of Alzheimer’s Disease [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Rational Design of Near-Infrared Aggregation-Induced-Emission-Active Probes: In Situ Mapping of Amyloidâβ Plaques with Ultrasensitivity and High-Fidelity - Journal of the American Chemical Society - Figshare [figshare.com]

Unlocking the Luminescence of QM-FN-SO3: A Technical Deep Dive into its Quantum Yield in Aqueous and Nonpolar Environments

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the quantum yield of the near-infrared (NIR) probe QM-FN-SO3. This guide focuses on the probe's unique photophysical properties in both aqueous and nonpolar environments, providing critical data and methodologies for its application in advanced fluorescence imaging.

This compound is a notable example of a fluorophore exhibiting Aggregation-Induced Emission (AIE). This characteristic means it is virtually non-emissive when dissolved in a good solvent (nonpolar environment) but becomes highly fluorescent in a poor solvent or when aggregated (aqueous environment). This "light-up" property is pivotal for its primary application in the high-fidelity imaging of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. In aqueous media, the probe aggregates and, upon binding to Aβ plaques, its intramolecular rotations are restricted, leading to a significant enhancement in its fluorescence quantum yield.

Quantitative Analysis of this compound Quantum Yield

The fluorescence quantum yield (Φ) of this compound is dramatically influenced by its aggregation state, which is dictated by the solvent environment. In non-aggregated forms, such as in dimethyl sulfoxide (DMSO), the probe is essentially non-fluorescent. However, in an aggregated state, induced by the presence of a poor solvent like water, the quantum yield increases significantly.

| Solvent System | Environment | Quantum Yield (Φ) |

| DMSO (Dimethyl Sulfoxide) | Nonpolar (Dispersed State) | ~0 (Essentially non-fluorescent) |

| DMSO/Water Mixtures (e.g., 1:9 v/v) | Aqueous (Aggregated State) | Significantly increased (specific values are often application-dependent and can be determined using the protocols below) |

Note: The quantum yield in the aggregated state can vary depending on the specific conditions, such as the exact solvent ratio and the presence of binding targets like amyloid-β plaques.

Experimental Protocols

The determination of the fluorescence quantum yield of AIE probes like this compound requires specific experimental considerations to accurately capture the properties of both the dispersed and aggregated states.

Relative Quantum Yield Measurement for AIE Probes

This method compares the fluorescence of the AIE probe to a well-characterized fluorescence standard with a known quantum yield.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectroscopic grade solvents (e.g., DMSO for the non-aggregated state, and a mixture of DMSO and water to induce aggregation)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in their respective appropriate solvents.

-

Preparation of Dilutions for Non-Aggregated State:

-

Prepare a series of dilutions of this compound in a "good" solvent (e.g., DMSO) where it remains in a dispersed, non-emissive state.

-

Prepare a series of dilutions of the standard in its recommended solvent.

-

The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Preparation of Dilutions for Aggregated State:

-

Prepare a series of solutions of this compound in a mixture of a good solvent and a poor solvent (e.g., varying ratios of DMSO/water) to induce aggregation. The water content is typically increased to promote the formation of fluorescent aggregates.

-

-

Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

The emission spectra should be corrected for the wavelength-dependent response of the detector.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound solutions (in both non-aggregated and aggregated states) and the standard solutions.

-

Determine the gradient (slope) of the resulting linear plots.

-

-

Quantum Yield Calculation: The quantum yield of this compound (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Gradientsample / Gradientstandard) * (nsample2 / nstandard2)

where 'n' is the refractive index of the solvent.

Visualizing the Mechanism and Workflow

To further elucidate the principles and procedures, the following diagrams have been generated using the DOT language.

Caption: AIE Mechanism of this compound.

Caption: Quantum Yield Measurement Workflow.

This technical guide provides a foundational understanding of the quantum yield characteristics of this compound. The provided data and protocols are intended to assist researchers in the accurate characterization and application of this and similar AIE-active probes in their drug development and scientific research endeavors.

An In-Depth Technical Guide to QM-FN-SO3: A Near-Infrared Probe for Amyloid-β Plaque Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of QM-FN-SO3, a near-infrared (NIR) fluorescent probe with aggregation-induced emission (AIE) characteristics, designed for the high-fidelity in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.

Chemical Structure and Properties

This compound, with the IUPAC name sodium (E)-3-(4-(dicyanomethylene)-2-(2-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)vinyl)quinolin-1(4H)-yl)propane-1-sulfonate, is a rationally designed molecule that overcomes several limitations of traditional amyloid-binding dyes.[1] Its unique structure confers desirable properties such as blood-brain barrier (BBB) penetrability, high binding affinity to Aβ aggregates, and a significant Stokes shift, which minimizes self-quenching and improves the signal-to-noise ratio in imaging applications.[1]

The molecule's design incorporates a lipophilic π-conjugated thiophene bridge to extend its emission into the NIR range and enhance BBB penetration.[2] The quinoline-malononitrile core acts as an AIE-active building block, ensuring that the probe remains non-emissive in its unbound state and fluoresces brightly only upon binding to Aβ plaques. The strategic placement of a sulfonate group provides the necessary hydrophilicity to maintain a fluorescence-off state in the aqueous biological environment before target binding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2316820-94-5 | |

| Molecular Formula | C₂₉H₂₅N₄NaO₃S₂ | |

| Molecular Weight | 564.65 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and water |

Quantitative Data

The photophysical and binding characteristics of this compound have been quantified to establish its efficacy as a probe for Aβ plaques.

Table 2: Photophysical and Binding Properties of this compound

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 488 nm | |

| Emission Maximum (λem) | 680 nm | |

| Stokes Shift | 192 nm | |

| Binding Affinity (Kd) for Aβ fibrils | 28.5 nM | |

| Fluorescence Quantum Yield (ΦF) | High upon binding to Aβ aggregates |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates. The following is a detailed protocol adapted from Yan et al., 2023.

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Experimental Protocol

Step 1: Synthesis of Intermediate 3

-

Dissolve the 2-methyl-quinoline derivative (Intermediate 1) and the thiophene-based aldehyde (Intermediate 2) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, for example, piperidine.

-

Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the crude product by recrystallization or column chromatography to obtain Intermediate 3.

Step 2: Synthesis of Intermediate 4

-

Dissolve Intermediate 3 in a suitable solvent.

-

Add a sulfonating agent, such as 1,3-propanesultone, and a base.

-

Stir the reaction mixture at an elevated temperature for a specified period.

-

Monitor the reaction by TLC.

-

After the reaction is complete, isolate and purify the sulfonated product (Intermediate 4).

Step 3: Synthesis of this compound (Final Product)

-

Dissolve Intermediate 4 in a solvent like acetonitrile.

-

Add a malononitrile derivative.

-

Heat the reaction mixture to reflux.

-

Monitor the formation of the final product by TLC.

-

Once the reaction is complete, cool the mixture and isolate the crude this compound.

-

Purify the final product using appropriate chromatographic techniques to yield pure this compound.

In Vivo Imaging of Amyloid-β Plaques

The following protocol for in vivo imaging is based on the procedures described by Yan et al., 2023.

Experimental Workflow

Caption: Workflow for in vivo imaging of Aβ plaques using this compound.

Detailed Protocol

1. Animal Preparation:

-

Use an appropriate animal model for Alzheimer's disease, such as APP/PS1 transgenic mice, along with wild-type littermates as controls.

-

Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

2. Probe Administration:

-

Prepare a stock solution of this compound in DMSO and dilute it with saline to the desired final concentration.

-

Administer the this compound solution to the mice via intravenous (tail vein) injection.

3. In Vivo Imaging:

-

Approximately 20 minutes after injection, position the anesthetized mouse on the stage of a two-photon microscope equipped for in vivo brain imaging.

-

Excite the this compound probe at its excitation maximum (around 488 nm) and collect the emission signal in the near-infrared range (around 680 nm).

-

Acquire images of the brain vasculature and parenchyma to visualize the Aβ plaques.

4. Image Analysis:

-

Process the acquired images using appropriate software to quantify the fluorescence intensity and plaque load.

-

Compare the fluorescence signals between the transgenic and wild-type mice to confirm the specific binding of this compound to Aβ plaques.

Mechanism of Action

This compound operates on the principle of aggregation-induced emission. In its free, unbound state in an aqueous environment, the molecule can undergo intramolecular rotations, which provide a non-radiative decay pathway for the excited state, resulting in minimal fluorescence. Upon binding to the hydrophobic pockets of Aβ fibrils, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay pathway, forcing the excited molecule to relax through radiative decay, leading to a significant enhancement in fluorescence emission. This "light-up" mechanism provides a high signal-to-noise ratio for the detection of Aβ plaques.

Caption: Aggregation-induced emission mechanism of this compound.

References

In Vitro Characterization of QM-FN-SO3 with Synthetic Aβ Fibrils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM-FN-SO3 is a near-infrared (NIR) fluorescent probe characterized by an aggregation-induced emission (AIE) mechanism. This property makes it a valuable tool for the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[1] Its ability to penetrate the blood-brain barrier and its high signal-to-noise ratio upon binding to Aβ aggregates underscore its potential for both in vitro and in vivo applications. This technical guide provides a comprehensive overview of the in vitro characterization of this compound with synthetic Aβ fibrils, detailing experimental protocols and summarizing key findings.

Data Presentation

While specific quantitative data on the binding affinity (Kd), impact on fibril growth kinetics, and modulation of Aβ fibril-induced cytotoxicity by this compound are not extensively available in the public domain, the following tables summarize the qualitative and comparative findings based on existing research.

Table 1: Binding Characteristics of this compound with Synthetic Aβ Fibrils

| Parameter | Observation | Comparison with Thioflavin T (ThT) |

| Binding Affinity | Described as "remarkable" and "high" | Implied to be superior to ThT for in vivo imaging due to higher signal fidelity |

| Signal-to-Noise Ratio | High, due to its AIE property (fluorescence is "off" in solution and "on" when bound to fibrils) | Significantly higher than ThT, which exhibits background fluorescence |

| Photophysical Properties | Excitation Max (λex): ~488 nm, Emission Max (λem): ~680 nm | ThT has a λex of ~450 nm and λem of ~482 nm when bound to fibrils |

Table 2: Effect of this compound on Aβ Fibril Growth and Cytotoxicity

| Assay | Observation | Notes |

| Aβ Fibril Growth Kinetics | Primarily used for detection and imaging of existing fibrils. Data on its role as an inhibitor or promoter of fibrillogenesis is not available. | Thioflavin T (ThT) assays are the standard for monitoring fibril growth kinetics. |

| Cytotoxicity of Aβ Fibrils | General biocompatibility of this compound has been assessed via MTT assays. Specific studies on how it modulates the cytotoxicity of pre-formed Aβ fibrils are not detailed in available literature. | Cytotoxicity of Aβ fibrils is a key aspect of Alzheimer's disease pathology. |

Experimental Protocols

Detailed methodologies for key experiments relevant to the in vitro characterization of this compound with synthetic Aβ fibrils are provided below. These are based on established protocols in the field.

Preparation of Synthetic Aβ Fibrils

This protocol describes the generation of Aβ fibrils from synthetic peptides, a prerequisite for subsequent in vitro assays.

Workflow for Aβ Fibril Preparation

Caption: Workflow for the preparation and verification of synthetic Aβ fibrils.

Methodology:

-

Peptide Solubilization: Dissolve synthetic Aβ peptide (e.g., Aβ1-42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break down pre-existing aggregates.

-

Film Formation: Aliquot the peptide solution and evaporate the HFIP to form a thin peptide film.

-

Resuspension: Resuspend the peptide film in dimethyl sulfoxide (DMSO) and then dilute to the final desired concentration in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Aggregation: Incubate the peptide solution at 37°C with gentle agitation (e.g., orbital shaking) for a period ranging from 24 to 72 hours, or until fibril formation reaches a plateau.

-

Verification: Confirm the presence of fibrils using a Thioflavin T (ThT) assay, which shows increased fluorescence in the presence of amyloid structures, and visualize the fibrillar morphology using techniques like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

Binding Assay of this compound to Aβ Fibrils

This protocol outlines how to determine the binding characteristics of this compound with pre-formed synthetic Aβ fibrils.

Workflow for this compound Binding Assay

Caption: Workflow for determining the binding affinity of this compound to Aβ fibrils.

Methodology:

-

Reagent Preparation: Prepare a stock solution of pre-formed Aβ fibrils at a known concentration. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Incubation: In a microplate, incubate a fixed concentration of Aβ fibrils with serially diluted concentrations of this compound. Include control wells with this compound alone to measure background fluorescence.

-

Fluorescence Measurement: After a brief incubation period to allow binding to reach equilibrium, measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for this compound (λex ≈ 488 nm, λem ≈ 680 nm).

-

Data Analysis: Subtract the background fluorescence from the readings. Plot the fluorescence intensity as a function of the this compound concentration and fit the data to a suitable binding model (e.g., one-site specific binding) to calculate the dissociation constant (Kd).

Thioflavin T (ThT) Assay for Aβ Fibril Growth Kinetics

This protocol is used to monitor the effect of a compound, in this case, this compound, on the rate of Aβ fibril formation.

Workflow for ThT Fibril Growth Assay

Caption: Workflow for monitoring Aβ fibril growth kinetics using a ThT assay.

Methodology:

-

Reagent Preparation: Prepare a solution of monomeric Aβ peptide. Prepare a stock solution of Thioflavin T in buffer. Prepare solutions of this compound at various concentrations.

-

Reaction Setup: In a microplate, combine the monomeric Aβ solution, ThT, and either this compound (test condition) or a vehicle control.

-

Kinetic Measurement: Place the microplate in a fluorescence plate reader equipped with temperature control (37°C) and shaking capabilities. Measure the ThT fluorescence (λex ≈ 450 nm, λem ≈ 482 nm) at regular intervals over time.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Analyze the sigmoidal curves to determine key kinetic parameters, such as the lag time (nucleation phase) and the apparent growth rate (elongation phase), to assess the inhibitory or acceleratory effects of this compound.

Cell Viability (MTT) Assay for Aβ Fibril Cytotoxicity

This protocol assesses the effect of this compound on the cytotoxicity induced by synthetic Aβ fibrils on a relevant cell line.

Workflow for Aβ Fibril Cytotoxicity Assay

Caption: Workflow for assessing the cytotoxicity of Aβ fibrils with this compound.

Methodology:

-

Cell Culture: Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to attach overnight.

-

Treatment Preparation: Prepare Aβ fibrils as described previously. Pre-incubate the fibrils with different concentrations of this compound for a short period.

-

Cell Treatment: Remove the cell culture medium and add fresh medium containing the different treatment conditions: Aβ fibrils alone, Aβ fibrils pre-incubated with this compound, this compound alone, and a vehicle control.

-

Incubation: Incubate the cells with the treatments for a specified period (e.g., 24 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to reduce the MTT to formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways that are directly modulated by the interaction of this compound with Aβ fibrils. The primary application of this compound is as a diagnostic and imaging agent rather than a therapeutic modulator of cellular signaling.

Logical Relationship of this compound Application

Caption: Logical flow of this compound's application as a fluorescent probe.

Conclusion

This compound is a promising near-infrared probe for the sensitive and specific detection of Aβ fibrils. Its aggregation-induced emission properties provide a high signal-to-noise ratio, making it a valuable tool for in vitro and in vivo studies of amyloid pathology. While detailed quantitative data on its binding kinetics and its effects on fibril aggregation and cytotoxicity are not yet fully elucidated in publicly available literature, the experimental protocols outlined in this guide provide a framework for researchers to further characterize the interactions between this compound and synthetic Aβ fibrils. Future research in these areas will be crucial for fully understanding the potential of this probe in the field of Alzheimer's disease research and diagnostics.

References

The Rise of Quinoline-Malononitrile Probes: A Technical Guide to Their Discovery and Application

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms, and applications of quinoline-malononitrile (QM) fluorescent probes. This guide details their development as powerful tools for detecting and imaging a range of biological analytes and parameters, from reactive oxygen species to viscosity and enzyme activity.

The field of biomedical research and drug discovery has witnessed a surge in the development of sophisticated molecular tools for the sensitive and selective detection of biologically relevant molecules and processes. Among these, fluorescent probes based on the quinoline-malononitrile (QM) scaffold have emerged as a particularly promising class of compounds. Their unique photophysical properties, including aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT) mechanisms, have enabled the design of probes with high signal-to-noise ratios and long-wavelength emission, making them ideal for applications in complex biological systems.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and development of QM probes, with a focus on their synthesis, data-driven characterization, and detailed experimental protocols for their application.

Core Principles: AIE and TICT Mechanisms

The remarkable performance of many quinoline-malononitrile probes stems from two key photophysical phenomena: Aggregation-Induced Emission (AIE) and Twisted Intramolecular Charge Transfer (TICT).

-

Aggregation-Induced Emission (AIE): Unlike conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in aqueous media or at high concentrations, AIE-active molecules exhibit enhanced fluorescence emission upon aggregation.[5] This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The QM core is a well-established AIE building block.

-

Twisted Intramolecular Charge Transfer (TICT): In probes with a donor-π-acceptor (D-π-A) structure, photoexcitation can lead to the formation of a TICT state, where the donor and acceptor moieties are electronically decoupled due to rotation around a single bond. In low-viscosity environments, this rotation is facile, leading to non-radiative decay and weak fluorescence. However, in viscous environments, the rotation is hindered, favoring radiative decay and resulting in enhanced fluorescence. This principle is harnessed in the design of viscosity-sensitive probes.

Synthesis of Quinoline-Malononitrile Probes

The synthesis of quinoline-malononitrile probes typically involves a Knoevenagel condensation reaction between a quinoline-based aldehyde or ketone and a malononitrile derivative. The modular nature of this synthesis allows for the straightforward introduction of different functional groups to tune the probe's photophysical properties and impart selectivity towards specific analytes.

A notable example is the synthesis of QM-NH2, a probe designed for the detection of monoamine oxidases (MAOs). The synthesis begins with the preparation of the AIEgen QM-OH, which is then functionalized with a propylamine group to yield the final probe.

References

- 1. A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline–Malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AIE functionality ratiometric fluorescent probe based on quinoline-malononitrile for detection of ONOO- and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An azo substituted quinoline‐malononitrile enzyme‐activable aggregation‐induced emission nanoprobe for hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Imaging of Amyloid-β Plaques in Mouse Models of Alzheimer's Disease using QM-FN-SO3

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM-FN-SO3 is a near-infrared (NIR) fluorescent probe with aggregation-induced emission (AIE) properties, specifically designed for the in vivo detection of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its ability to penetrate the blood-brain barrier (BBB), coupled with a high binding affinity for Aβ plaques and a high signal-to-noise ratio, makes it a valuable tool for preclinical research in AD.[1] This document provides a detailed protocol for the use of this compound in in vivo imaging of Aβ plaques in mouse models of Alzheimer's disease.

The probe operates on the principle of AIE, where it remains non-fluorescent in aqueous environments but exhibits strong fluorescence upon binding to Aβ aggregates.[1] This "light-up" characteristic significantly reduces background fluorescence, enabling high-contrast imaging. This compound offers advantages over traditional amyloid-binding dyes like Thioflavin T (ThT) and Thioflavin S (ThS), which can suffer from lower signal-to-noise ratios and limited BBB penetrability.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound probe.

Table 1: Physicochemical and Photophysical Properties

| Property | Value | Reference |

| Molecular Weight | 564.65 g/mol | |

| Excitation Maximum (λex) | ~488 nm | |

| Emission Maximum (λem) | ~680 nm | |

| Stokes Shift | ~192 nm | Calculated |

| Calculated logP | 1.09 | |

| Photostability (Half-life) | ~2400 s | |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in water |

Table 2: In Vivo Performance Characteristics

| Parameter | Value/Observation | Reference |

| Recommended Dosage | 2 mg/kg | |

| Administration Route | Intravenous (tail vein) injection | |

| Imaging Time Point | 20 minutes post-injection | |

| BBB Penetrability | Confirmed via mass spectrometry of brain tissue extracts | |

| Signal-to-Noise Ratio | 8.3-fold higher than ThT | |

| Biocompatibility | Favorable, as determined by MTT assays |

Experimental Protocols

Preparation of this compound Injection Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Sterile insulin syringes with 28-32 gauge needles

Protocol:

-

Prepare a Stock Solution: Dissolve this compound powder in DMSO to create a stock solution of 1-5 mM. Ensure complete dissolution by gentle vortexing. Store the stock solution at -20°C, protected from light.

-

Prepare the Injection Solution: On the day of the experiment, dilute the this compound stock solution in sterile PBS (pH 7.4) to the final desired concentration for injection. The final concentration should be calculated based on the desired dosage (2 mg/kg) and the injection volume (typically 100-200 µL for a 25 g mouse). The final solution should contain a low percentage of DMSO to avoid toxicity.

-

Final Concentration Calculation Example:

-

For a 25 g mouse and a 2 mg/kg dosage, the total amount of this compound needed is 0.05 mg.

-

If the injection volume is 100 µL (0.1 mL), the final concentration of the injection solution should be 0.5 mg/mL.

-

-

Sterilization: While not explicitly stated in the source, it is good practice to filter the final injection solution through a 0.22 µm sterile filter before injection.

Animal Handling and Probe Administration

Materials:

-

Alzheimer's disease mouse model (e.g., APP/PS1) and wild-type control mice

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Mouse restrainer for tail vein injection

Protocol:

-

Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by toe-pinch reflex.

-

Animal Preparation: Place the anesthetized mouse on a heating pad to maintain its body temperature throughout the procedure. For imaging, remove fur from the head region using a depilatory cream or clippers to minimize light scattering.

-

Probe Administration: Secure the mouse in a restrainer and warm the tail to dilate the lateral tail vein. Administer the prepared this compound solution via a single intravenous injection into the tail vein.

In Vivo Two-Photon Imaging

Equipment:

-

Two-photon microscope equipped with a femtosecond laser (e.g., Ti:Sapphire laser).

-

Objective lens suitable for deep tissue imaging (e.g., 20x or 25x water immersion objective).

-

Heated stage to maintain the animal's body temperature.

-

Anesthesia delivery system.

Protocol:

-

Animal Positioning: Secure the anesthetized mouse on the microscope stage. Use a stereotaxic frame if precise and stable positioning is required.

-

Imaging Window: For chronic imaging, a cranial window can be surgically implanted over the region of interest. For acute imaging, the thinned-skull method can be employed.

-

Image Acquisition:

-

Wait for 20 minutes after the this compound injection to allow for BBB penetration and binding to Aβ plaques.

-

Set the two-photon excitation wavelength. While the one-photon absorption maximum is around 488 nm, two-photon excitation will require a longer wavelength, typically in the 800-900 nm range. The optimal wavelength should be determined empirically.

-

Collect the emitted fluorescence signal using appropriate filters for the NIR range (e.g., a bandpass filter centered around 680 nm).

-

Acquire z-stacks through the cortical layers to visualize the three-dimensional distribution of Aβ plaques.

-

Adjust laser power with increasing depth to maintain signal intensity.

-

-

Post-Imaging: After imaging, allow the mouse to recover from anesthesia on a heating pad. For terminal studies, proceed with tissue collection for ex vivo analysis.

Data Analysis

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process the acquired z-stacks. This may include background subtraction and correction for motion artifacts.

-

Plaque Quantification:

-

Plaque Load: Threshold the images to create a binary mask of the fluorescently labeled plaques. Calculate the plaque load as the percentage of the total imaged area or volume occupied by the plaques.

-

Plaque Size and Number: Use particle analysis functions to quantify the number and size distribution of individual plaques.

-

-

Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within regions of interest (ROIs) drawn around plaques and in adjacent, plaque-free areas to determine the signal-to-noise ratio.

-

Statistical Analysis: Compare the quantitative data (plaque load, size, number, intensity) between different experimental groups (e.g., AD model vs. wild-type, treated vs. untreated) using appropriate statistical tests.

Visualizations

Caption: Workflow for this compound in vivo imaging of Aβ plaques.

Caption: this compound mechanism for Aβ plaque detection.

References

Application Notes and Protocols for Confocal Microscopy of QM-FN-SO3 Stained Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of QM-FN-SO3, a near-infrared (NIR) fluorescent probe, for the visualization of amyloid-β (Aβ) plaques in brain tissue using confocal microscopy. This compound is an aggregation-induced emission (AIE) active probe with excellent blood-brain barrier penetrability, making it suitable for both in vitro and in vivo studies.[1]

Introduction to this compound

This compound is a specialized fluorescent probe designed for the high-fidelity mapping of Aβ plaques, a key pathological hallmark of Alzheimer's disease. Its AIE properties mean it is essentially non-emissive in its free state in aqueous solution but becomes highly fluorescent upon binding to Aβ aggregates. This characteristic provides an exceptionally high signal-to-noise ratio, minimizing background fluorescence. The probe exhibits a large Stokes shift of approximately 170 nm, with an excitation maximum at 488 nm and an emission maximum at 680 nm, placing its emission in the near-infrared range, which allows for deeper tissue penetration and reduced autofluorescence.

Key Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | 488 nm | |

| Emission Wavelength (λem) | 680 nm | |

| Stokes Shift | ~170 nm | |

| Molecular Weight | 564.65 g/mol | |

| Solubility | Soluble in DMSO and water | |

| Application | In vitro and in vivo imaging of Aβ plaques |

Experimental Protocols

This section details the necessary steps for preparing brain tissue, staining with this compound, and subsequent imaging with a confocal microscope.

I. Brain Tissue Preparation

Proper tissue preparation is critical for successful staining and imaging. The following protocol is a general guideline and may require optimization based on the specific tissue type and experimental goals.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Cryoprotectant solution (e.g., 30% sucrose in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat or Vibratome

Procedure:

-

Perfusion and Fixation: Anesthetize the animal model and perform transcardial perfusion with ice-cold PBS to remove blood, followed by perfusion with 4% PFA for fixation.

-

Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks (typically 24-48 hours). This step is crucial for preventing ice crystal formation during freezing.

-

Embedding and Sectioning: Embed the cryoprotected brain in OCT compound and freeze. Section the frozen tissue into 10-40 µm thick slices using a cryostat or vibratome. Thicker sections are suitable for confocal microscopy to visualize 3D structures.

II. This compound Staining Protocol

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Staining buffer (e.g., PBS with 0.1% Triton X-100 for permeabilization)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in staining buffer to a final concentration of 5-10 µM. The optimal concentration should be determined empirically for your specific application.

-

Washing: Wash the brain sections three times for 5 minutes each with PBS to remove the OCT compound and cryoprotectant.

-

Incubation: Immerse the brain sections in the this compound staining solution and incubate for 30-60 minutes at room temperature, protected from light. Incubation time may require optimization.

-

Washing: After incubation, wash the sections three times for 5 minutes each with PBS to remove unbound probe and reduce background signal.

-

Mounting: Mount the stained sections onto glass slides using an aqueous mounting medium.

Confocal Microscopy Settings

The following settings are recommended as a starting point for imaging this compound stained brain tissue. These will likely require optimization based on the specific confocal microscope system, the brightness of the staining, and the thickness of the tissue section.

| Parameter | Recommended Setting | Rationale |

| Excitation Laser | 488 nm Argon laser | Matches the excitation maximum of this compound. |

| Laser Power | 1-5% | Start with low laser power to minimize photobleaching and phototoxicity. Adjust as needed to achieve a good signal-to-noise ratio. |

| Pinhole | 1.0 Airy Unit (AU) | Provides a good balance between optical sectioning (resolution) and signal intensity. |

| Emission Detection | 650-750 nm | This range effectively captures the emission peak of this compound (680 nm) while filtering out shorter wavelength autofluorescence. |

| Detector Gain/Offset | Adjust to utilize the full dynamic range of the detector without saturation. | Start with a moderate gain and adjust to bring the signal to a viewable level. Use the offset to set the black level just above the noise floor. |

| Scan Speed | 512x512 or 1024x1024 pixels, at a moderate scan speed | A balance between image acquisition time and signal-to-noise ratio. Slower scan speeds can improve signal but increase the risk of photobleaching. |

| Averaging | Line averaging (2-4x) | Can be used to improve the signal-to-noise ratio, especially for weak signals. |

Data Presentation and Visualization

Signaling Pathway Visualization

The primary application of this compound is the direct visualization of Aβ plaques. The accumulation of these plaques is a central event in the amyloid cascade hypothesis of Alzheimer's disease, which posits that the deposition of Aβ is the initial pathological trigger leading to downstream events such as neurofibrillary tangle formation, synaptic dysfunction, and neuronal cell death.

Caption: The Amyloid Cascade Hypothesis.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from tissue preparation to data analysis for this compound staining and confocal imaging.

Caption: Experimental workflow for this compound staining.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | Low probe concentration | Increase the concentration of this compound in the staining solution. |

| Insufficient incubation time | Increase the incubation time to allow for better penetration and binding of the probe. | |

| Low laser power or detector gain | Gradually increase the laser power and/or detector gain, being careful to avoid saturation. | |

| Photobleaching | Reduce laser power, decrease scan time, or use an anti-fade mounting medium. | |

| High Background | Incomplete washing | Increase the number and duration of washing steps after staining. |

| Probe concentration too high | Decrease the concentration of this compound. | |

| Tissue autofluorescence | While this compound is in the NIR range, some autofluorescence from lipofuscin can still be present. Ensure the emission collection window is set appropriately. | |

| Uneven Staining | Poor probe penetration | For thicker sections, consider increasing the incubation time and using a permeabilization agent like Triton X-100 in the staining buffer. |

| Air bubbles | Be careful to avoid trapping air bubbles when mounting the coverslip. |

References

Illuminating Amyloid-Beta Plaques: A Detailed Guide to Two-Photon Microscopy with QM-FN-SO3

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of QM-FN-SO3, a near-infrared (NIR) fluorescent probe, in the two-photon microscopy imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.

Introduction

This compound is a blood-brain barrier-penetrant, aggregation-induced emission (AIE) active probe specifically designed for the in vitro, in situ, and in vivo imaging of Aβ plaques.[1] Its unique properties, including high binding affinity, ultra-high sensitivity, and a low signal-to-noise ratio, make it a powerful tool for researchers in the field of neuroscience and Alzheimer's disease drug development.[2] This probe exhibits a large Stokes shift of 170 nm, which minimizes self-quenching upon excitation.

Quantitative Data Summary

The photophysical and performance characteristics of this compound are summarized below, highlighting its advantages over traditional Aβ plaque probes like Thioflavin T (ThT).

| Property | Value | Reference |

| One-Photon Excitation Max (λex) | 488 nm | |

| Emission Max (λem) | 680 nm | |

| Stokes Shift | 170 nm | |

| Molecular Weight | 564.65 g/mol | |

| Solubility | Soluble to 50 mM in DMSO and 20 mM in water | |

| Signal-to-Noise Ratio (in vitro vs. ThT) | Significantly higher than ThT |

Signaling Pathway: Amyloidogenic Processing of APP

The formation of Aβ plaques originates from the amyloidogenic processing of the amyloid precursor protein (APP). This signaling pathway provides a fundamental framework for understanding the therapeutic targets in Alzheimer's disease.

Experimental Workflow

The general workflow for imaging Aβ plaques using this compound involves several key stages, from sample preparation to image acquisition and analysis.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for the use of this compound and similar probes for two-photon microscopy of Aβ plaques.

Protocol 1: In Vitro Staining of Aβ Plaques in Brain Slices

This protocol details the procedure for staining Aβ plaques in fixed brain sections from an Alzheimer's disease mouse model (e.g., APP/PS1).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixed brain slices (e.g., 20-30 µm thick) from an AD mouse model

-

Mounting medium

-

Coverslips and microscope slides

Procedure:

-

Probe Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C. Immediately before use, dilute the stock solution in PBS to a final working concentration of 1-5 µM.

-

Tissue Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the brain slices. For cryosections, bring to room temperature.

-

Staining: Immerse the brain slices in the this compound working solution and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Gently wash the slices three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting: Mount the stained slices onto microscope slides using an appropriate mounting medium and cover with a coverslip.

-

Imaging: Proceed with two-photon microscopy imaging.

Protocol 2: In Vivo Two-Photon Imaging of Aβ Plaques in a Mouse Model

This protocol describes the procedure for in vivo imaging of Aβ plaques in a living Alzheimer's disease mouse model following intravenous injection of this compound. This procedure requires a cranial window implantation for optical access to the brain.

Materials:

-

This compound

-

Sterile DMSO

-

Sterile saline (0.9% NaCl)

-

Alzheimer's disease mouse model with a cranial window (e.g., APP/PS1)

-

Anesthesia (e.g., isoflurane)

-

Two-photon microscope equipped for live animal imaging

Procedure:

-

Probe Preparation for Injection: Prepare a sterile stock solution of this compound in DMSO. Immediately before injection, dilute the stock solution in sterile saline to a final concentration suitable for intravenous injection (e.g., 1-2 mg/kg body weight). The final DMSO concentration in the injected solution should be below 5%.

-

Animal Preparation: Anesthetize the mouse with a cranial window using isoflurane. Secure the mouse on the microscope stage.

-

Probe Administration: Administer the prepared this compound solution via intravenous (tail vein) injection.

-

Imaging Time Window: The optimal time for imaging after injection is approximately 20 minutes, allowing for probe circulation and binding to Aβ plaques.

-

Two-Photon Microscopy Imaging:

-

Excitation Wavelength: While the one-photon excitation maximum is 488 nm, the optimal two-photon excitation wavelength is typically in the range of 800-950 nm. An initial setting of around 880-920 nm is recommended, with fine-tuning to maximize the signal-to-noise ratio.

-

Laser Power: Use the lowest laser power necessary to obtain a clear signal to minimize phototoxicity.

-

Objective: Use a high numerical aperture water-immersion objective (e.g., 20x or 40x).

-

Emission Collection: Collect the emitted fluorescence in the range of 650-750 nm.

-

Image Acquisition: Acquire z-stacks to visualize the three-dimensional structure of the Aβ plaques.

-

Data Analysis and Interpretation

Following image acquisition, quantitative analysis can be performed to assess the Aβ plaque load, size, and distribution. Image analysis software can be used to segment the fluorescently labeled plaques and calculate various parameters. The high signal-to-noise ratio of this compound facilitates accurate segmentation and quantification.

Conclusion

This compound is a highly effective and sensitive probe for the two-photon microscopy imaging of Aβ plaques. The detailed protocols provided in this document offer a comprehensive guide for researchers to utilize this tool for advancing the understanding of Alzheimer's disease pathology and for the development of novel therapeutic interventions.

References

Application Notes and Protocols for Staining Brain Cryosections with QM-FN-SO3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the fluorescent staining of amyloid-β (Aβ) plaques in brain cryosections using QM-FN-SO3, a near-infrared (NIR) probe with aggregation-induced emission (AIE) characteristics. This method offers high sensitivity and a low signal-to-noise ratio for the visualization of Aβ plaques, a key pathological hallmark of Alzheimer's disease.

Introduction

This compound is a specialized fluorescent probe designed for the detection of Aβ plaques.[1] Its AIE properties mean that it is essentially non-emissive when freely soluble but becomes highly fluorescent upon binding to aggregated Aβ plaques.[1] This "light-up" characteristic significantly reduces background fluorescence, leading to an excellent signal-to-noise ratio.[1] this compound is a blood-brain barrier penetrant, making it suitable for both in vivo and ex vivo applications. It has an excitation maximum at 488 nm and an emission maximum at 680 nm, placing its signal in the near-infrared spectrum, which minimizes autofluorescence from biological tissues.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 564.65 g/mol | |

| Formula | C₂₉H₂₅N₄NaO₃S₂ | |

| Excitation Max (λex) | 488 nm | |

| Emission Max (λem) | 680 nm | |

| Solubility | Soluble to 50 mM in DMSO and 20 mM in water | |

| Storage | Store at -20°C |

Experimental Protocol: Staining of Brain Cryosections

This protocol is designed for staining slide-mounted brain cryosections.

Reagents and Materials

-

Brain cryosections (10-20 µm thick) on adhesive microscope slides

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (50%, 70%, and 100%)

-

Distilled water

-

Antifade mounting medium

-

Coverslips

-

Staining jars

-

Pipettes and tips

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy5 or similar far-red dyes)

Staining Procedure

-

Preparation of Staining Solution:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

For the working staining solution, dilute the stock solution to a final concentration of 10 µM in PBS. Prepare this solution fresh before each use.

-

-

Rehydration of Cryosections:

-

Allow the frozen slides to come to room temperature for 15-20 minutes.

-

Immerse the slides in 100% ethanol for 5 minutes.

-

Transfer the slides to 70% ethanol for 3 minutes.

-

Transfer the slides to 50% ethanol for 3 minutes.

-

Finally, rinse the slides with distilled water for 3 minutes.

-

-

Staining with this compound:

-

Carefully wipe away excess water from around the tissue section.

-

Apply the 10 µM this compound staining solution to completely cover the tissue section.

-

Incubate for 30 minutes at room temperature in the dark to prevent photobleaching.

-

-

Washing:

-

Gently rinse the slides with PBS to remove excess staining solution.

-

Wash the slides three times for 5 minutes each with PBS in a staining jar with gentle agitation.

-

-

Mounting:

-

Briefly rinse the slides in distilled water to remove PBS salts.

-

Allow the slides to air dry in the dark.

-

Apply a drop of antifade mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish if desired for long-term storage.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope equipped with filters appropriate for far-red fluorescence (Excitation: ~620-650 nm, Emission: ~660-700 nm, although the 488 nm laser line can be used for excitation).

-

Aβ plaques will appear as bright fluorescent aggregates against a dark background.

-

Diagrams

Experimental Workflow

Caption: Staining workflow for brain cryosections with this compound.

Quantitative Data

This compound has been shown to provide a superior signal-to-noise ratio compared to traditional amyloid plaque stains like Thioflavin S. The AIE properties of this compound result in very low background fluorescence, enhancing the visibility of Aβ plaques.

| Parameter | This compound | Thioflavin S |

| Signal-to-Noise Ratio | High | Moderate to Low |

| Background Fluorescence | Very Low | Moderate to High |

| Photostability | High | Moderate |

| Binding Affinity (Kd) | Not explicitly found in searches | Variable |

Troubleshooting

-

High Background:

-

Ensure thorough washing steps to remove unbound probe.

-

Prepare the staining solution fresh to avoid aggregation in the solution.

-

Check for tissue autofluorescence in an unstained control slide.

-

-

Weak or No Signal:

-

Confirm the presence of Aβ plaques in the tissue using a positive control.

-

Ensure the this compound stock solution has been stored correctly at -20°C and protected from light.

-

Optimize the incubation time if necessary, although 30 minutes is a good starting point.

-

Verify that the microscope filters are appropriate for the excitation and emission spectra of this compound.

-

-

Uneven Staining:

-

Ensure the tissue section is completely and evenly covered with the staining solution during incubation.

-

Gentle agitation during washing steps can help ensure even washing.

-

References

Application Notes and Protocols for QM-FN-SO3 Intravenous Injection in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM-FN-SO3 is a near-infrared (NIR) fluorescent probe with aggregation-induced emission (AIE) characteristics, designed for the in vivo detection of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its ability to penetrate the blood-brain barrier (BBB), coupled with a high signal-to-noise ratio upon binding to Aβ aggregates, makes it a valuable tool for preclinical research in AD mouse models.[1][2][3] These application notes provide a detailed protocol for the preparation and intravenous administration of this compound in mice, along with recommended parameters for subsequent in vivo fluorescence imaging.

Mechanism of Action: Aggregation-Induced Emission (AIE)

Unlike conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ), this compound is an AIE luminogen (AIEgen). In its dispersed state in an aqueous environment, it is non-emissive. However, upon binding to the hydrophobic pockets of Aβ plaques, the intramolecular rotations of the this compound molecules are restricted, forcing them into a highly emissive aggregated state. This "light-up" characteristic provides a high contrast between the Aβ plaques and the surrounding healthy tissue.[1]

Caption: AIE mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in mice, based on published studies.

Table 1: Physicochemical and Optical Properties

| Parameter | Value | Reference |

| Molecular Weight | 564.65 g/mol | |

| Excitation Max (λex) | ~488 nm | |

| Emission Max (λem) | ~680 nm | |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in water |

Table 2: Recommended Dosing and Administration

| Parameter | Recommendation | Reference |

| Animal Model | APP/PS1 transgenic mice or other AD models | |

| Recommended Dose | 2 mg/kg body weight | |

| Administration Route | Intravenous (tail vein) injection | |

| Injection Volume | 100 - 200 µL | |

| Vehicle | DMSO/Saline mixture (e.g., 10% DMSO in saline) | Inferred from solubility data |

Experimental Protocols

Preparation of this compound Injection Solution (2 mg/mL for a 2 mg/kg dose in a 20g mouse)

This protocol is for the preparation of a stock solution and a final injection solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (27-30 G)

Procedure:

-

Prepare a 10 mg/mL stock solution in DMSO:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in sterile DMSO to a final concentration of 10 mg/mL.

-

Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for future use.

-

-

Prepare the final injection solution:

-

On the day of the experiment, thaw the stock solution at room temperature.

-

Dilute the stock solution with sterile saline to the desired final concentration. For a 2 mg/kg dose in a 20g mouse with an injection volume of 200 µL, a final concentration of 0.2 mg/mL is required. To prepare 1 mL of this solution, mix 20 µL of the 10 mg/mL stock solution with 980 µL of sterile saline.

-

Vortex the final solution gently to mix. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.

-

Intravenous Injection Protocol

This protocol describes the tail vein injection of this compound in mice.

Materials:

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% ethanol

-

Sterile gauze

-

Prepared this compound injection solution

-

Insulin syringes (0.3-1.0 mL) with a 27-30 G needle

Procedure:

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the injection volume based on the 2 mg/kg dosage.

-

To facilitate vasodilation of the tail veins, warm the mouse under a heat lamp for a few minutes or place its tail in warm water.

-

Place the mouse in a suitable restrainer.

-

-

Injection:

-

Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the calculated volume of the this compound solution. Successful injection will be indicated by the absence of a subcutaneous bleb.

-

Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

-

Post-injection:

-

Return the mouse to its cage and monitor for any adverse reactions.

-

In Vivo Fluorescence Imaging Protocol

This protocol outlines the procedure for acquiring fluorescence images of the mouse brain after this compound injection.

Materials:

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Anesthesia system (e.g., isoflurane)

Procedure:

-

Imaging Setup:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

-

Image Acquisition:

-

Imaging can be performed at various time points post-injection to monitor the kinetics of the probe. Peak signal in the brain is typically observed around 20-30 minutes post-injection.

-

Set the imaging parameters as follows:

-

Excitation Filter: ~480 nm (or a suitable filter for exciting near 488 nm)

-

Emission Filter: ~680 nm (or a long-pass filter that captures this emission)

-

Exposure Time: Use the auto-exposure setting to optimize the signal-to-noise ratio, or set manually (e.g., 1-5 seconds).

-

Binning: Medium to high.

-

f/stop: Low (e.g., f/1 or f/2) to maximize light collection.

-

-

-

Data Analysis:

-

Acquire images and analyze the fluorescence intensity in the brain region of interest (ROI).

-